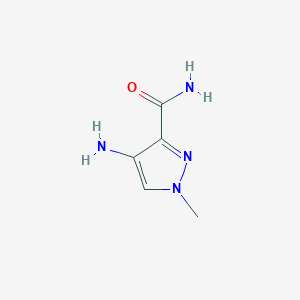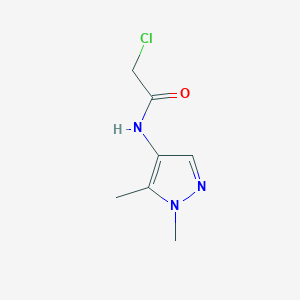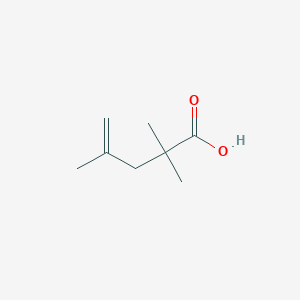
2,2,4-trimethylpent-4-enoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-trimethylpent-4-enoic Acid is an organic compound with the molecular formula C8H14O2 It is a derivative of pentenoic acid, characterized by the presence of three methyl groups and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethylpent-4-enoic Acid can be achieved through several methods. One common approach involves the use of propylene alcohol and orthoacetate as starting materials. The reaction proceeds through ester exchange and rearrangement under the influence of a catalyst to form 4-pentenoic ester. Subsequent steps include hydrolysis, acidification, layering, and rectification in an alkaline medium to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic rearrangement of pentenoic acids. This process typically employs noble metal catalysts such as platinum or palladium to facilitate the conversion. The reaction conditions are optimized to achieve high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2,4-trimethylpent-4-enoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The carboxyl group can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Saturated carboxylic acids.
Substitution: Esters and amides.
Scientific Research Applications
2,2,4-trimethylpent-4-enoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,2,4-trimethylpent-4-enoic Acid involves its interaction with molecular targets such as enzymes and receptors. The presence of the double bond and carboxyl group allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, influencing metabolic processes .
Comparison with Similar Compounds
- 2,4-Dimethyl-2-pentenoic acid
- 4-Methyl-pent-2-enoic acid
- 3,3-Dimethylacrylic acid
- 2-Pentenoic acid
Comparison: 2,2,4-trimethylpent-4-enoic Acid is unique due to the presence of three methyl groups and a double bond, which confer distinct chemical properties. Compared to similar compounds, it exhibits different reactivity and stability, making it suitable for specific applications in synthesis and research .
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2,2,4-trimethylpent-4-enoic acid |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-8(3,4)7(9)10/h1,5H2,2-4H3,(H,9,10) |
InChI Key |
XFVFEDRZGWLRRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


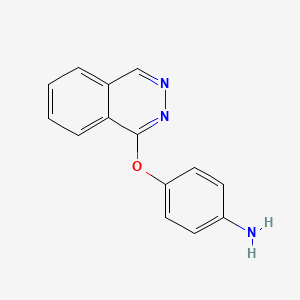
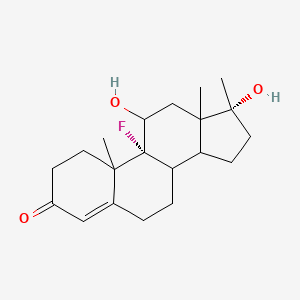

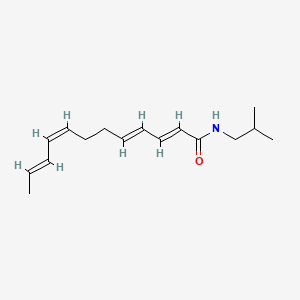

![4-[(2-Fluorobenzyl)oxy]benzoic acid](/img/structure/B1366645.png)
![4-[(4-Chloro-2-fluorophenyl)amino]-4-oxobutanoic acid](/img/structure/B1366646.png)



![4-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B1366658.png)
